beta-Methylcholine chloride

Description

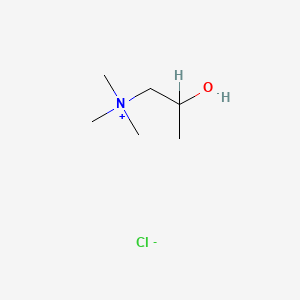

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUHDEGJEGHQKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7562-87-0 (Parent) | |

| Record name | beta-Methylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883835 | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-43-6 | |

| Record name | (2-Hydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beta-Methylcholine Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, more commonly known as methacholine (B1211447) chloride, is a synthetic choline (B1196258) ester and a structural analog of the endogenous neurotransmitter acetylcholine (B1216132). It functions as a parasympathomimetic agent, specifically a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] Due to its structural modifications, beta-methylcholine exhibits greater resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, resulting in a more prolonged duration of action.[2] This property, combined with its potent bronchoconstrictive effects, has established beta-methylcholine as the gold standard diagnostic agent for assessing bronchial hyperreactivity in conditions such as asthma.[3][4] This guide provides a detailed examination of its mechanism of action, from receptor binding and cellular signaling to the experimental methodologies used for its characterization.

Core Mechanism of Action: Muscarinic Receptor Agonism

The primary mechanism of action of beta-methylcholine is the direct stimulation of the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[5] While it is considered non-selective, its most prominent physiological effects are mediated through the M2 and M3 receptor subtypes.[6]

Receptor Binding Profile

Beta-methylcholine binds to and activates mAChRs located on the cell surface of various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[7] The addition of a methyl group on the beta-carbon of the choline moiety increases its selectivity for muscarinic receptors over nicotinic receptors and sterically hinders its breakdown by acetylcholinesterase.[2]

Structural Basis for Activity

The structure of beta-methylcholine features a positively charged quaternary ammonium (B1175870) group, which is essential for binding to the anionic site within the muscarinic receptor. This charge renders the molecule lipid-insoluble, preventing it from crossing the blood-brain barrier. The (S)-(+)-enantiomer of beta-methylcholine is significantly more potent than the (R)-(–)-isomer.

Cellular Signaling Pathways

The activation of different muscarinic receptor subtypes by beta-methylcholine initiates distinct intracellular signaling cascades. The most relevant pathways for its physiological effects are the Gq-coupled M3 pathway in smooth muscle and the Gi-coupled M2 pathway in cardiac tissue.

M3 Receptor Signaling (Gq-coupled Pathway)

In bronchial smooth muscle, beta-methylcholine is a potent M3 receptor agonist.[4][8] The activation of the M3 receptor, coupled to the Gq/11 family of G-proteins, initiates a well-defined signaling cascade leading to muscle contraction.

-

G-Protein Activation: Binding of beta-methylcholine to the M3 receptor induces a conformational change, activating the associated Gq protein.

-

PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[2]

-

Muscle Contraction: The elevated cytosolic Ca2+ concentration binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction (bronchoconstriction).[2]

-

PKC Activation: Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the contractile response.[2]

M2 Receptor Signaling (Gi-coupled Pathway)

In cardiac tissue, particularly the sinoatrial node, beta-methylcholine activates M2 receptors, which are coupled to Gi/o proteins. This activation leads to a negative chronotropic effect (decreased heart rate).[6]

-

G-Protein Activation: Agonist binding to the M2 receptor activates the Gi protein.

-

Adenylyl Cyclase Inhibition: The activated αi-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Modulation: The βγ-subunits of the activated Gi protein directly bind to and open G-protein-coupled inwardly-rectifying potassium channels (GIRK), increasing potassium efflux and hyperpolarizing the cell membrane, which slows the rate of depolarization and heart rate.

References

- 1. abmole.com [abmole.com]

- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to beta-Methylcholine Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-methylcholine chloride, systematically known as (2-Hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium (B1175870) salt.[1][2][3] It serves as a crucial biochemical reagent and is recognized as a key reference standard in pharmaceutical quality control, particularly for the analysis of methacholine (B1211447) chloride.[3][4] Structurally, it is an analog of choline (B1196258) featuring a methyl group on the beta carbon of the propyl chain. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and its role in biological signaling pathways, primarily as a hydrolysis product of the potent muscarinic agonist, methacholine.[5][6]

Chemical Structure and Identification

This compound is a chiral compound, existing as a racemic mixture.[2] The core structure consists of a quaternary ammonium cation and a chloride anion. The cation is characterized by a trimethylammonium group attached to a propan-2-ol moiety.

-

IUPAC Name: 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[2]

-

Alternate Names: 2-Hydroxypropyltrimethylammonium Chloride, β-Methylcholine Chloride[1][7]

-

Molecular Formula: C₆H₁₆ClNO[1]

-

SMILES: CC(O)C--INVALID-LINK--(C)C.[Cl-][8]

-

InChI Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M[8]

Physicochemical and Toxicological Properties

The compound is typically a white to light yellow crystalline solid.[4][7] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[9][10]

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 2382-43-6 | [1][8] |

| Molecular Weight | 153.65 g/mol | [1][8] |

| Appearance | White to light yellow/orange powder to crystal | [7][9] |

| Melting Point | 166.0 - 171.0 °C | [9][10] |

| Purity (Typical) | >98.0% (Nonaqueous Titration) | [7][9] |

| LDLo (subcutaneous, mouse) | 630 mg/kg | [8] |

Experimental Protocols

Beta-methylcholine is the direct hydrolysis product of methacholine chloride.[5][6] This conversion can be achieved under alkaline conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of methacholine chloride by dissolving 0.500 g of methacholine chloride reference standard in deionized water to a final solution weight of 409.3 g.[5] Store this solution at 4 °C.[5]

-

Alkaline Hydrolysis: To induce hydrolysis, mix 33.9 mL of the 1000 mg/L methacholine stock standard with a dilute sodium hydroxide (B78521) solution (e.g., 0.26 mL of 50% NaOH diluted with 15.8 mL of water).[5]

-

Reaction: Allow the mixture to react overnight. During this period, methacholine is hydrolyzed to form beta-methylcholine and acetate.[5]

-

Neutralization: After the reaction is complete, acidify the mixture to a pH below 4 using the minimum required volume of 1 N hydrochloric acid.[5]

-

Storage: Store the final beta-methylcholine solution in a high-density polyethylene (B3416737) or polypropylene (B1209903) bottle at 4 °C.[5]

The purity of methacholine chloride and the quantification of impurities, including beta-methylcholine, can be accurately determined using a Reagent-Free™ Ion Chromatography (RFIC™) system.[5][6]

Protocol:

-

System Configuration: Utilize an ion chromatography system (e.g., Dionex ICS-2100) equipped with an autosampler and chromatography data system software.[6]

-

Cation Separation: For the analysis of methacholine and beta-methylcholine, employ a cation exchange column set (e.g., IonPac CG/CS17) with an electrolytically generated methanesulfonic acid (MSA) eluent.[6]

-

Sample Preparation:

-

Methacholine Assay: Dilute the initial sample solution (e.g., 25 g/L methacholine in 0.9% sodium chloride) 1000-fold with filtered, deionized water.[5][6]

-

Impurity Determination: For detecting trace amounts of beta-methylcholine, perform a 100-fold dilution of the initial sample solution with deionized water.[5][6]

-

-

Analysis: Inject the prepared sample into the IC system. Beta-methylcholine can be detected and quantified even at trace levels (µg/L).[5][6]

-

Calibration: Generate calibration curves for beta-methylcholine using a certified reference standard over a range covering several orders of magnitude to ensure linearity.[5]

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a biochemical reagent and reference standard, its acetylated form, acetyl-β-methylcholine chloride (methacholine) , is a potent, non-selective muscarinic receptor agonist.[4][8][11] Methacholine is more resistant to hydrolysis by acetylcholinesterase than acetylcholine, giving it a more prolonged effect.[12] It is clinically used in the methacholine challenge test to diagnose bronchial hyperresponsiveness and asthma.[12][13]

The binding of methacholine to muscarinic receptors (primarily the M3 subtype on airway smooth muscle) initiates a G-protein coupled signaling cascade.[12][13]

Signaling Cascade:

-

Agonist Binding: Methacholine binds to the M3 muscarinic receptor.[13]

-

G-Protein Activation: The receptor activates a Gq protein.[12]

-

PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[12]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[12]

-

Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets.[12]

-

Physiological Response: The elevated intracellular Ca²⁺ leads to the contraction of smooth muscle, resulting in bronchoconstriction.[12]

Additional research indicates that methacholine-induced effects can also involve nitric oxide (NO) and prostaglandin (B15479496) second messenger systems, leading to the activation of a cGMP-dependent kinase.[14]

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. β-Methylcholine Chloride | 2382-43-6 [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. This compound | 2382-43-6 | TCI AMERICA [tcichemicals.com]

- 8. This compound | CAS#:2382-43-6 | Chemsrc [chemsrc.com]

- 9. This compound | 2382-43-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 2382-43-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. abmole.com [abmole.com]

- 12. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Signal transduction pathways in modulation of ciliary beat frequency by methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-Methylcholine Chloride versus Acetylcholine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of beta-methylcholine chloride (methacholine) and the endogenous neurotransmitter acetylcholine (B1216132). It delves into their chemical structures, pharmacological profiles at muscarinic and nicotinic receptors, and metabolic stability. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the field of cholinergic pharmacology. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental methodologies for seminal assays are also provided to facilitate the practical application of this information.

Introduction

Acetylcholine is a fundamental neurotransmitter in both the central and peripheral nervous systems, exerting its effects through two major classes of receptors: nicotinic and muscarinic.[1] Its rapid hydrolysis by cholinesterases, however, limits its therapeutic utility. This compound, a synthetic analog of acetylcholine, was developed to overcome this limitation. The addition of a methyl group to the beta-carbon of the choline (B1196258) moiety confers distinct pharmacological properties, including increased resistance to hydrolysis and altered receptor selectivity.[2] This guide will explore these differences in detail.

Chemical Structures

The structural difference between acetylcholine and beta-methylcholine is the addition of a methyl group on the beta-carbon of the choline backbone in beta-methylcholine. This seemingly minor modification has significant implications for their interaction with receptors and enzymes.

Table 1: Chemical Properties

| Compound | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) |

| Acetylcholine Chloride | 2-(Acetyloxy)-N,N,N-trimethylethan-1-aminium chloride | C₇H₁₆ClNO₂ | 181.66 |

| This compound | 2-(Acetyloxy)-N,N,N-trimethylpropan-1-aminium chloride | C₈H₁₈ClNO₂ | 195.69 |

Receptor Binding and Functional Potency

Both acetylcholine and beta-methylcholine are agonists at cholinergic receptors, but they exhibit different affinity and potency profiles. Acetylcholine is a non-selective agonist at both muscarinic and nicotinic receptors. In contrast, beta-methylcholine is considered a selective muscarinic agonist with significantly less activity at nicotinic receptors.

Muscarinic Receptor Pharmacology

Beta-methylcholine demonstrates a preference for muscarinic receptors over nicotinic receptors. While comprehensive side-by-side binding affinity data is limited, functional assays consistently show its potent muscarinic activity.

Table 2: Muscarinic Receptor Binding Affinities (Ki in nM)

| Compound | M1 | M2 | M3 | M4 | M5 |

| Acetylcholine | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Muscarinic Receptor Functional Potency (EC50 in nM)

| Compound | M1 | M2 | M3 | M4 | M5 |

| Acetylcholine | 815[3] | Data not available | 537 (in vivo, human forearm vasodilation, predominantly M3)[2] | Data not available | Data not available |

| This compound | Data not available | Data not available | 52 (in vivo, human forearm vasodilation, predominantly M3)[2] | Data not available | Data not available |

Nicotinic Receptor Pharmacology

Beta-methylcholine's methyl group sterically hinders its binding to nicotinic receptors, resulting in significantly lower potency compared to acetylcholine.

Table 4: Nicotinic Receptor Binding Affinities (Ki in nM)

| Compound | α4β2 | α7 | Muscle-type |

| Acetylcholine | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Table 5: Nicotinic Receptor Functional Potency (EC50 in µM)

| Compound | α4β2 (high sensitivity) | α4β2 (low sensitivity) | α7 |

| Acetylcholine | ~1[4] | ~100[4] | Data not available |

| This compound | Data not available | Data not available | Data not available |

Enzymatic Hydrolysis

The primary metabolic pathway for acetylcholine is rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The beta-methyl group in beta-methylcholine significantly reduces the rate of this hydrolysis, leading to a longer duration of action.

Table 6: Kinetics of Enzymatic Hydrolysis

| Enzyme | Compound | Km (µM) | Vmax (µM/min) | Relative Rate of Hydrolysis (vs. Acetylcholine) |

| Acetylcholinesterase (from RBC ghosts) | Acetylcholine | 102.18[2] | 72.198[2] | 100% |

| This compound | 241.041[2] | 56.8[2] | ~50-54% | |

| Butyrylcholinesterase | Acetylcholine | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Not readily hydrolyzed |

Signaling Pathways

The activation of muscarinic receptors by both acetylcholine and beta-methylcholine initiates intracellular signaling cascades through G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., acetylcholine, beta-methylcholine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled competitor ligand (acetylcholine or beta-methylcholine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture and Dye Loading: Plate cells expressing the muscarinic receptor subtype of interest in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Agonist Addition: Using a fluorescence plate reader or a microscope equipped for calcium imaging, establish a baseline fluorescence reading. Add varying concentrations of the agonist (acetylcholine or beta-methylcholine) to the wells.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors (M2, M4).

Methodology:

-

Cell Culture and Stimulation: Plate cells expressing the M2 or M4 receptor subtype. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the muscarinic agonist (acetylcholine or beta-methylcholine).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the measured cAMP concentration as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of agonist that causes a 50% inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound serves as a valuable pharmacological tool and therapeutic agent due to its enhanced stability and muscarinic receptor selectivity compared to acetylcholine. Its resistance to hydrolysis by cholinesterases allows for a more sustained duration of action, making it suitable for diagnostic purposes, such as the methacholine (B1211447) challenge test for asthma. The preferential activation of muscarinic receptors with minimal nicotinic effects provides a more targeted pharmacological profile. This guide has provided a detailed comparison of these two important cholinergic agonists, offering a foundation for further research and development in this field.

References

- 1. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of beta-Methylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of beta-methylcholine chloride (also known as 2-hydroxypropyltrimethylammonium chloride). The document details synthetic routes, experimental protocols, and in-depth characterization data. Furthermore, it explores the relevant biological signaling pathways, drawing insights from its close structural analog, methacholine (B1211447), to provide a functional context.

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature. The first involves the catalytic reduction of a ketone precursor, while the second is a direct quaternization reaction.

Synthesis via Catalytic Reduction of Trimethylacetonylammonium Chloride

This method involves the preparation of trimethylacetonylammonium chloride followed by its catalytic reduction to yield this compound.

Experimental Protocol:

Step 1: Synthesis of Trimethylacetonylammonium Chloride

Step 2: Catalytic Reduction

-

Dissolve five grams of trimethylacetonylammonium chloride in 25 mL of absolute alcohol.

-

Add 0.1 g of platinum oxide (Adams' catalyst) and one drop of a normal solution of ferric chloride in water to the mixture.

-

Subject the mixture to catalytic reduction with hydrogen gas until the theoretical amount of hydrogen has been absorbed.

-

Filter the solution to remove the platinum catalyst.

-

Evaporate the alcohol in vacuo to obtain an oil.

-

Place the resulting oil in a vacuum desiccator for three days to induce crystallization.

Purification:

-

Dissolve the crystalline solid in absolute alcohol that has been saturated with hydrogen sulfide (B99878) to precipitate any iron impurities as iron sulfide.

-

Remove the iron sulfide by shaking the solution with activated charcoal and filtering.

-

Precipitate the this compound as an oil by adding dry ether to the filtrate.

-

Decant the ether layer and repeatedly wash the oil with small portions of dry ether until crystallization begins.

-

Further purify the product by recrystallization from a small amount of dry butyl alcohol. The final product should appear as white hygroscopic needles.[1]

Synthesis via Reaction of 1-Chloro-2-propanol (B90593) with Trimethylamine (B31210)

This more direct route involves the quaternization of 1-chloro-2-propanol with trimethylamine.

Experimental Protocol:

-

While specific reaction conditions are not detailed in the readily available literature, a general procedure can be outlined based on common quaternization reactions.

-

React 1-chloro-2-propanol with an excess of trimethylamine in a suitable solvent, such as a polar aprotic solvent or a lower alcohol.

-

The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to ensure the containment of the volatile trimethylamine and to drive the reaction to completion.

-

After the reaction period, cool the vessel and vent any excess trimethylamine.

-

The product can be isolated by removing the solvent under reduced pressure.

-

Purification can be achieved through recrystallization from a suitable solvent system, such as an alcohol/ether mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Molecular Formula | C6H16ClNO | [3] |

| Molecular Weight | 153.65 g/mol | [3] |

| Melting Point | 166.0 to 171.0 °C | [4] |

| Solubility | Soluble in water and alcohol; insoluble in ether. | [1] |

| Hygroscopicity | Hygroscopic | [4] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): A proton NMR spectrum for this compound is available, though detailed peak assignments are not explicitly provided in the source. The spectrum would be expected to show signals corresponding to the methyl protons of the trimethylammonium group, the methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, the methyl group on the propane (B168953) chain, and the hydroxyl proton.

2.2.2. Infrared (IR) Spectroscopy

-

An IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 3000-2850 cm⁻¹. The C-O stretching vibration would likely appear in the 1150-1050 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

-

Mass spectrometry data for this compound is not explicitly detailed in the searched literature. For its acetylated derivative, methacholine chloride, the mass of the molecular ion is 195 m/z.[5] Electrospray ionization (ESI) would be a suitable technique, and the resulting spectrum would be expected to show the molecular ion peak corresponding to the cation [C₆H₁₆NO]⁺ at m/z 118.12.

Biological Activity and Signaling Pathway

Direct studies on the specific biological activity and signaling pathways of this compound are limited in the available literature. However, its close structural analog, acetyl-beta-methylcholine chloride (methacholine chloride) , is a well-characterized muscarinic acetylcholine (B1216132) receptor agonist.[6][7] It is plausible that this compound may also interact with these receptors, although likely with different potency and efficacy due to the absence of the acetyl group.

The signaling pathway for methacholine involves the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

Experimental Protocol for Assessing Muscarinic Receptor Activation:

-

Cell Culture: Culture cells expressing the desired muscarinic receptor subtype (e.g., M2 or M3) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist like methacholine.

-

Second Messenger Assays:

-

For M3 receptors (Gq-coupled), measure the increase in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.

-

For M2 receptors (Gi-coupled), measure the inhibition of adenylyl cyclase activity, which leads to a decrease in cyclic AMP (cAMP) levels, using a commercially available cAMP assay kit.

-

-

Data Analysis: Plot the dose-response curves and calculate the EC₅₀ values to determine the potency of the compound.

Below is a diagram illustrating the signaling pathway initiated by the activation of the M3 muscarinic acetylcholine receptor by an agonist, a pathway that is well-established for methacholine.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While detailed, step-by-step protocols for its synthesis are not exhaustively documented in publicly accessible literature, the provided information from patents and chemical suppliers offers a solid foundation for its preparation. The characterization data, though not fully comprehensive, provides essential parameters for identifying the compound. The exploration of the signaling pathway of its acetylated analog, methacholine, offers valuable insight into the potential biological function of this compound as a muscarinic receptor agonist. Further research is warranted to fully elucidate its specific pharmacological profile and to develop more detailed and optimized synthetic and analytical methodologies.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: General Synthesis and Characterization Workflow.

References

- 1. abmole.com [abmole.com]

- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 3. This compound | CAS#:2382-43-6 | Chemsrc [chemsrc.com]

- 4. Acetyl-beta-methylcholine (chloride) | CAS 62-51-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Muscarinic cholinergic receptor modulation of beta-adrenergic receptor affinity for catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride [benchchem.com]

- 7. Methacholine Challenge: Physiology, Methodology, and Clinical Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of β-Methylcholine Chloride and its Acetylated Analogue, Methacholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacological properties of β-Methylcholine chloride (CAS: 2382-43-6) and its closely related and more pharmacologically active acetylated analogue, Methacholine (B1211447) chloride (CAS: 62-51-1). β-Methylcholine chloride is primarily known as a biochemical reagent and a hydrolysis product of methacholine.[1] The vast majority of pharmacological research has focused on methacholine due to its potent activity as a non-selective muscarinic receptor agonist.[2][3] This guide will primarily detail the pharmacology of methacholine, providing context for the pharmacological potential of the β-methylcholine scaffold, while also presenting the limited available data on β-methylcholine chloride itself.

Methacholine is a synthetic choline (B1196258) ester that is structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) but is more resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged duration of action.[4][5] It is widely used in clinical settings as a diagnostic agent for bronchial hyperreactivity in asthma.[5]

Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| β-Methylcholine chloride | (2-Hydroxypropyl)trimethylammonium chloride | 2382-43-6 | C₆H₁₆ClNO | 153.65 g/mol |

| Methacholine chloride | (2-Acetoxypropyl)trimethylammonium chloride | 62-51-1 | C₈H₁₈ClNO₂ | 195.69 g/mol |

Pharmacological Properties of Methacholine Chloride

Methacholine acts as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the central and peripheral nervous systems.[6] The effects of methacholine are therefore dependent on the specific receptor subtype and the tissue in which it is expressed.

Mechanism of Action & Signaling Pathways

Muscarinic receptors are broadly classified into two major signaling pathways based on the G-protein they couple to:

-

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] This cascade ultimately leads to smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[4][9]

-

M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The βγ-subunits of the Gi/o protein can also directly activate certain potassium channels, leading to hyperpolarization and an inhibitory effect, particularly in cardiac tissue.[6]

Below are diagrams illustrating these principal signaling pathways.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Quantitative Pharmacological Data

Table 1: Potency of Methacholine Enantiomers in Inhibiting Noradrenaline Release [10]

This study measured the inhibition of stimulation-evoked [³H]-noradrenaline overflow in the perfused rat heart as a measure of presynaptic muscarinic receptor activation.

| Enantiomer | IC₅₀ (μM) |

| (+)-Methacholine | 0.1 |

| Racemic Methacholine | 0.26 |

| (-)-Methacholine | 65 |

Table 2: Affinity of Methacholine Enantiomers at Presynaptic Muscarinic Receptors [11]

Dissociation constants (KA) were determined after fractional receptor inactivation.

| Enantiomer | Kₐ (μM) |

| (+)-Methacholine | 2.5 |

| Racemic Methacholine | 4 |

| (-)-Methacholine | 440 |

In Vitro and In Vivo Effects

-

In Vitro : Methacholine induces contraction of various smooth muscle preparations, including those from the airways, gastrointestinal tract, and bladder.[12][13] It also stimulates secretion from exocrine glands.[9]

-

In Vivo : The most prominent in vivo effect of inhaled methacholine is bronchoconstriction, forming the basis of the methacholine challenge test for asthma diagnosis.[5] Systemic administration can lead to cardiovascular effects such as bradycardia and hypotension due to the activation of M2 receptors in the heart.[2]

Pharmacological Data for β-Methylcholine Chloride

Direct pharmacological data for β-methylcholine chloride is scarce. It is primarily considered a biochemical reagent.[14] A toxicological study reported the lowest published lethal dose (LDLo) in mice as 630 mg/kg via subcutaneous administration.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from tissues or cell lines stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment

This protocol describes a general method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue.

Detailed Methodology:

-

Tissue Dissection and Mounting: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat trachea) is carefully dissected and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

-

Drug Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting change in muscle tension is recorded.

-

Data Analysis: Concentration-response curves are constructed by plotting the change in tension against the logarithm of the drug concentration. From these curves, parameters such as the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC₅₀) can be determined.

Conclusion

While β-Methylcholine chloride itself has limited documented pharmacological activity, its acetylated form, Methacholine chloride, is a potent non-selective muscarinic agonist with well-characterized effects. The primary action of methacholine is mediated through the activation of Gq/11- and Gi/o-coupled muscarinic receptors, leading to a variety of physiological responses, most notably smooth muscle contraction. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development interested in the pharmacology of the β-methylcholine scaffold and its derivatives. Further research is required to fully elucidate any direct pharmacological actions of β-Methylcholine chloride.

References

- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methacholine - Wikipedia [en.wikipedia.org]

- 3. abmole.com [abmole.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BETA-METHYLCHOLINE CHLORIDE | CAS#:2382-43-6 | Chemsrc [chemsrc.com]

- 14. β-Methylcholine Chloride | 2382-43-6 [chemicalbook.com]

In Vitro Effects of Beta-Methylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, scientifically known as (2-acetoxypropyl)trimethylammonium chloride and commonly referred to as methacholine, is a synthetic choline (B1196258) ester that functions as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its structural similarity to the endogenous neurotransmitter acetylcholine, combined with a greater resistance to hydrolysis by acetylcholinesterase, makes it a valuable pharmacological tool for studying the parasympathetic nervous system in vitro.[1] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its receptor binding profile, functional potency, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Core Pharmacology

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[3]

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the key quantitative parameters defining the interaction of this compound with muscarinic receptors.

| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue/Cell Line | Reference |

| M2 | (+)-Methacholine | KA | 2.5 µM | Rat isolated perfused heart | [4] |

| M2 | (-)-Methacholine | KA | 440 µM | Rat isolated perfused heart | [4] |

| M2 | Racemic Methacholine | KA | 4 µM | Rat isolated perfused heart | [4] |

| General Muscarinic | Methacholine | pKi (high affinity) | - | Human tracheal smooth muscle | [5] |

| General Muscarinic | Methacholine | pKi (low affinity) | - | Human tracheal smooth muscle | [5] |

| Receptor/System | Ligand | Parameter | Value | Species/Tissue/Cell Line | Reference |

| M3 (Vasodilation) | Methacholine | EC50 | 52 nmol/L | Human forearm resistance vasculature | [6] |

| M3 (Contraction) | Methacholine | pD2 | 6.75 ± 0.02 | Human tracheal smooth muscle | [5] |

| M3 (Contraction) | Methacholine | pEC50 | 5.2 ± 0.1 | Bovine tracheal smooth muscle | [7] |

| M2 (Inhibition of Noradrenaline Release) | (+)-Methacholine | IC50 | 0.1 µM | Rat isolated perfused heart | [4] |

| M2 (Inhibition of Noradrenaline Release) | (-)-Methacholine | IC50 | 65 µM | Rat isolated perfused heart | [4] |

| M2 (Inhibition of Noradrenaline Release) | Racemic Methacholine | IC50 | 0.26 µM | Rat isolated perfused heart | [4] |

| M1 & M3 (Ciliostimulation) | Methacholine | - | - | Human upper airway mucosa | [5] |

Table 2: Functional Potency of this compound at Muscarinic Receptors.

| Antagonist | Agonist | Parameter | Value | Species/Tissue/Cell Line | Reference |

| Atropine | Methacholine | pA2 | 8.03 ± 0.03 | Human forearm resistance vasculature | [6] |

| Pirenzepine (M1 selective) | Methacholine | pA2 | 6.71 ± 0.08 | Human forearm resistance vasculature | [6] |

| AF-DX 116 (M2 selective) | Methacholine | pA2 | 5.32 ± 0.05 | Human forearm resistance vasculature | [6] |

Table 3: Schild Analysis of Muscarinic Antagonists on this compound-Induced Effects.

Signaling Pathways

Activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling

These receptors primarily couple to Gαq/11 proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M2 and M4 Receptor Signaling

These receptors couple to Gαi/o proteins, which are inhibitory. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[8]

Experimental Protocols

The following sections outline detailed methodologies for key in vitro experiments used to characterize the effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the Ki of this compound at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Cell Membranes.

-

Non-specific Binding (NSB): Radioligand + Non-specific Binding Control (e.g., 1 µM atropine) + Cell Membranes.

-

Competition: Radioligand + varying concentrations of this compound + Cell Membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the production of inositol phosphates.

Objective: To determine the EC₅₀ of this compound for IP accumulation.

Materials:

-

Cells expressing the M1, M3, or M5 receptor (e.g., CHO-K1 cells).

-

[³H]-myo-inositol.

-

This compound.

-

Stimulation buffer (e.g., Krebs-Henseleit buffer).

-

LiCl (to inhibit inositol monophosphatase).

-

Quenching solution (e.g., perchloric acid).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling: Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes.

-

Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a quenching solution and extract the soluble inositol phosphates.

-

Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates by scintillation counting.

-

Data Analysis: Plot the amount of IP accumulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase by Gαi/o-coupled muscarinic receptors (M2, M4).

Objective: To determine the IC₅₀ of this compound for the inhibition of stimulated cAMP production.

Materials:

-

Cells expressing the M2 or M4 receptor.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulation/Inhibition: Add the adenylyl cyclase stimulator (e.g., forskolin) along with varying concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration using a suitable assay kit.

-

Data Analysis: Plot the percentage of inhibition of stimulated cAMP production against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Electrophysiological Recordings

Patch-clamp electrophysiology can be used to study the effects of this compound on ion channel activity, such as the activation of GIRK channels by M2/M4 receptors.

Objective: To measure the effect of this compound on GIRK channel currents.

Materials:

-

Cells expressing M2 or M4 receptors and GIRK channels (e.g., atrial myocytes or recombinant cell lines).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Pipette and bath solutions.

-

This compound.

Procedure:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Patch Formation: Form a whole-cell patch-clamp configuration on a single cell.

-

Baseline Recording: Record baseline membrane currents.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Current Measurement: Record the change in membrane current in response to this compound application. GIRK channel activation will result in an outward potassium current.

-

Data Analysis: Analyze the current-voltage relationship and the magnitude of the this compound-induced current.

Conclusion

This compound is a potent, non-selective muscarinic agonist that serves as an invaluable tool for the in vitro investigation of the parasympathetic nervous system. Its well-characterized effects on various muscarinic receptor subtypes and its downstream signaling pathways, as detailed in this guide, provide a solid foundation for its application in pharmacological research and drug discovery. The provided experimental protocols offer a starting point for researchers to further elucidate the nuanced roles of muscarinic receptors in health and disease.

References

- 1. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]

- 2. Isoform-specific regulation of adenylyl cyclase: a potential target in future pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The roles of muscarinic receptor subtypes in modulation of nasal ciliary action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methacholine (B1211447) Chloride (CAS 62-51-1)

Introduction

Methacholine chloride, with the CAS number 62-51-1, is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1] It is structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) but exhibits greater resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[2] This compound is formally known as 2-(acetyloxy)-N,N,N-trimethyl-1-propanaminium chloride and is also referred to as acetyl-β-methylcholine chloride.[3] It is important to distinguish Methacholine chloride from its hydrolysis product, β-methylcholine.[4] Methacholine chloride is primarily utilized in clinical and research settings as a bronchoconstrictor agent to diagnose and assess bronchial hyperresponsiveness in conditions like asthma.[5][6] This guide provides a comprehensive overview of its chemical properties, pharmacology, synthesis, analytical methods, and key experimental protocols.

Chemical and Physical Properties

Methacholine chloride is a white, crystalline, and very hygroscopic powder.[7] It is readily soluble in water and alcohol but insoluble in ether.[8]

| Property | Value | Reference |

| CAS Number | 62-51-1 | [3] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3] |

| Molecular Weight | 195.69 g/mol | [9] |

| Synonyms | Acetyl-β-methylcholine chloride, Mecholyl | [3][10] |

| Appearance | White to light yellow crystalline powder | [7][11] |

| Melting Point | 171-173 °C | [12] |

| Solubility | Water: Soluble[7] PBS (pH 7.2): 5 mg/mL[3] DMSO: 0.1 mg/mL[3] | [3][7] |

| Stability | Stable under recommended storage conditions. Hydrolyzes over time to β-methylcholine and acetic acid.[4] Stored at -20°C, it is stable for ≥ 4 years.[3] | [3][4] |

Pharmacology and Mechanism of Action

Methacholine chloride functions as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the parasympathetic nervous system.[1][13] It has little effect on nicotinic receptors.[1] Its primary action of clinical relevance is the contraction of airway smooth muscle, leading to bronchoconstriction.[5] This effect is mediated predominantly through the activation of M3 muscarinic receptors located on the smooth muscle cells of the bronchi.[3][5]

Studies in mice have demonstrated that the cardiac effects of methacholine, such as decreased heart rate and blood pressure, are mediated by M2 receptors, while the pulmonary effects (bronchoconstriction) are abolished in M3 receptor knockout mice.[3]

Signaling Pathways

The binding of methacholine to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[14] This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[14] The resulting increase in intracellular Ca²⁺ is the primary driver of smooth muscle contraction.[14]

A secondary signaling pathway has been identified in the context of ciliary beat frequency (CBF) in human airway mucosa.[15] Methacholine-induced ciliostimulation involves both prostaglandin (B15479496) and nitric oxide (NO) second messengers, leading to the activation of a cGMP-dependent kinase.[15]

Experimental Protocols

Synthesis of Acetyl-β-methylcholine chloride

This protocol is adapted from a patented process for the acetylation of β-methylcholine chloride.[8]

Materials:

-

β-methylcholine chloride

-

Acetic anhydride (B1165640)

-

Dry ether

-

Absolute alcohol

-

Activated charcoal

Procedure:

-

Combine one molecular portion of β-methylcholine chloride with seven molecular portions of acetic anhydride in a suitable reaction vessel.[8]

-

Heat the mixture at 100°C for a period of three to six hours.[8]

-

After heating, allow the solution to cool to room temperature.[8]

-

Add dry ether to the cooled solution to precipitate the product.[8]

-

Wash the resulting precipitate several times with fresh portions of dry ether.[8]

-

Dissolve the washed precipitate in absolute alcohol.[8]

-

Decolorize the alcoholic solution by adding activated charcoal and subsequent filtration.[8]

-

Reprecipitate the final product, acetyl-β-methylcholine chloride, by adding dry ether to the filtrate.[8]

-

The product is obtained as a white, hygroscopic solid.[8]

Determination of Methacholine and Impurities by Ion Chromatography

This method is used for the assay of methacholine and the detection of potential impurities such as acetylcholine and the hydrolysis product β-methylcholine.[4][16]

Instrumentation:

-

Ion Chromatography (IC) system (e.g., Dionex ICS-2100) with a conductivity detector.[16]

-

Cation-exchange column (e.g., IonPac CG/CS17).[16]

-

Anion-exchange column for acetate (B1210297) analysis (e.g., IonPac AG/AS22).[16]

-

Autosampler.[16]

-

Chromatography data system software.[16]

Sample Preparation:

-

For Methacholine Assay: Prepare an initial solution of methacholine chloride (e.g., 16 or 25 g/L) in 0.9% sodium chloride.[4] Dilute this solution 1000-fold with filtered, deionized water.[4]

-

For Impurity Determination: Dilute the initial methacholine solution 100-fold with deionized water.[4][16]

Chromatographic Conditions (Cation Analysis):

-

Eluent: Electrolytically generated methanesulfonic acid (MSA), e.g., 5 mM.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.[16]

-

Injection Volume: 25 µL.[16]

-

Detection: Suppressed conductivity.[16]

Procedure:

-

Calibrate the IC system using standards of methacholine, acetylcholine, and β-methylcholine across a suitable concentration range (e.g., 0.1 to 100 mg/L for impurities).[4]

-

Inject the prepared samples into the IC system.

-

Identify and quantify the peaks based on the retention times and calibration curves of the standards.[4] β-methylcholine, acetylcholine, and methacholine should be well-separated from each other and from common inorganic cations.[4]

Applications in Research and Drug Development

-

Bronchial Challenge Testing: The primary application of methacholine chloride is in the diagnosis of asthma and bronchial hyperresponsiveness.[3][13] The methacholine challenge test involves the inhalation of serially increasing concentrations of the drug to determine the concentration that causes a 20% fall in the forced expiratory volume in one second (FEV1).[5]

-

Muscarinic Receptor Research: As a stable analog of acetylcholine, it is a valuable tool for studying the function and pharmacology of muscarinic receptors in various tissues, including airway smooth muscle, the cardiovascular system, and the central nervous system.[3]

-

Airway Inflammation and Remodeling Studies: It is used in animal models of asthma to induce airway hyperresponsiveness, allowing researchers to investigate the mechanisms of airway inflammation and remodeling and to test the efficacy of new anti-asthma therapies.[9]

Toxicology and Safety Information

Methacholine chloride is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[17][18] It should be handled in accordance with good industrial hygiene and safety practices.[19]

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 750 mg/kg | [7][17] |

| LD₅₀ | Rat | Subcutaneous | 75 mg/kg | [7][17] |

| LD₅₀ | Rat | Intravenous | 20 mg/kg | [7] |

| LD₅₀ | Mouse | Oral | 740 mg/kg | [7] |

| LD₅₀ | Mouse | Intraperitoneal | 160 mg/kg | [7][17] |

| LD₅₀ | Mouse | Subcutaneous | 90 mg/kg | [7] |

| LD₅₀ | Mouse | Intravenous | 15 mg/kg | [7] |

| LDLo | Mouse | Subcutaneous | 630 mg/kg | [11] |

Safety Precautions:

-

Handling: Avoid all personal contact, including inhalation of dust.[7] Use in a well-ventilated area or with local exhaust ventilation.[7][20]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and appropriate protective clothing.[19][20] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[19]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from moisture.[19][20] Recommended storage is at -20°C for long-term stability.[3]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[20] For skin contact, wash off with soap and plenty of water.[18] If inhaled, move to fresh air.[18] If swallowed, rinse mouth with water and consult a physician.[18]

References

- 1. selleckchem.com [selleckchem.com]

- 2. targetmol.com [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. US2040146A - Beta-methylcholine derivatives and salts and processes for their preparation - Google Patents [patents.google.com]

- 9. 乙酰基-β-氯化甲基胆碱 ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methacholine Chloride - MeSH - NCBI [ncbi.nlm.nih.gov]

- 11. β-Methylcholine Chloride | 2382-43-6 [chemicalbook.com]

- 12. Methacholine (chloride) | CAS#:62-51-1 | Chemsrc [chemsrc.com]

- 13. Human Metabolome Database: Showing metabocard for Methacholine (HMDB0015654) [hmdb.ca]

- 14. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 15. Signal transduction pathways in modulation of ciliary beat frequency by methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

Chiral Properties of beta-Methylcholine Chloride Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, a quaternary ammonium (B1175870) salt, is a chiral molecule with significant implications in pharmacology due to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). The presence of a chiral center at the beta-carbon of the choline (B1196258) moiety results in two stereoisomers, (R)- and (S)-beta-methylcholine chloride. These enantiomers exhibit distinct pharmacological profiles, highlighting the critical importance of stereochemistry in drug design and development. This technical guide provides a comprehensive overview of the chiral properties of this compound isomers, focusing on their differential receptor interactions, enzymatic hydrolysis, and the underlying signaling pathways. While direct quantitative data for the non-acetylated isomers of this compound is limited in publicly available literature, this guide will leverage data from its closely related and well-studied acetylated analogue, methacholine (B1211447) chloride, to infer and illustrate the fundamental principles of its stereopharmacology.

Synthesis and Chiral Separation

The synthesis of this compound typically results in a racemic mixture of the (R) and (S) enantiomers. A common synthetic route involves the reaction of propylene (B89431) oxide with trimethylamine, followed by the introduction of a chloride counter-ion.

Enantioselective Synthesis: Achieving enantiomerically pure this compound requires specialized synthetic strategies. One approach involves the use of chiral starting materials, such as enantiopure propylene oxide. Alternatively, enzymatic resolution or the use of chiral catalysts can be employed to selectively produce one enantiomer.

Chiral Separation: For the separation of the racemic mixture, chiral high-performance liquid chromatography (HPLC) is the most effective method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral quaternary ammonium compounds.

Differential Pharmacological Activity

The biological activity of this compound isomers is primarily mediated through their interaction with muscarinic acetylcholine receptors. Significant differences in the affinity and efficacy of the enantiomers have been observed for the acetylated form, methacholine, which provides a strong basis for understanding the stereoselectivity of this compound.

Muscarinic Receptor Binding

Studies on the enantiomers of acetyl-beta-methylcholine (methacholine) have demonstrated a pronounced stereoselectivity in their binding to muscarinic receptors. The S-(+)-enantiomer exhibits significantly higher affinity for muscarinic receptors compared to the R-(-)-enantiomer.

Table 1: Muscarinic Receptor Affinity and Potency of Methacholine Chloride Isomers

| Isomer | Dissociation Constant (KA) (µM)[1] | IC50 (µM)[1] | Isomeric Affinity Ratio (KA (+)/KA(-))[1] | Isomeric Potency Ratio (IC50 (+)/IC50(-))[1] |

| (+)-Methacholine | 2.5 | 0.1 | 180 | 650 |

| (-)-Methacholine | 440 | 65 | ||

| Racemic Methacholine | 4 | 0.26 |

Data from studies on acetyl-beta-methylcholine (methacholine) acting on presynaptic muscarinic receptors.

The significant difference in the isomeric affinity and potency ratios suggests that the S-(+)-enantiomer is the primary contributor to the pharmacological activity of racemic methacholine. It is highly probable that a similar stereoselectivity exists for the non-acetylated this compound isomers.

Enzymatic Hydrolysis by Acetylcholinesterase

Acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, also exhibits stereoselectivity towards the isomers of acetyl-beta-methylcholine. True cholinesterase has been shown to hydrolyze only the dextrorotatory isomer of acetyl-dl-β-methylcholine chloride. This indicates that the (S)-(+)-enantiomer is a substrate for AChE, while the (R)-(-)-enantiomer is not significantly hydrolyzed and may act as a weak inhibitor of the enzyme.

Table 2: Enzymatic Hydrolysis of Acetyl-beta-methylcholine Isomers by Acetylcholinesterase

| Isomer | Hydrolysis by Acetylcholinesterase |

| (S)-(+)-Acetyl-beta-methylcholine | Substrate |

| (R)-(-)-Acetyl-beta-methylcholine | Not significantly hydrolyzed (weak inhibitor) |

This differential metabolism has important pharmacokinetic implications, as the (R)-isomer would be expected to have a longer duration of action in vivo.

Signaling Pathways

This compound isomers, as muscarinic agonists, are expected to activate downstream signaling pathways upon binding to mAChRs. Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to various G proteins, leading to the activation of different second messenger systems.

-